(4-Ethylnaphthalen-1-yl)-(5-hydroxy-1-pentylindol-3-yl)methanone
Overview
Description
“(4-Ethylnaphthalen-1-yl)-(5-hydroxy-1-pentylindol-3-yl)methanone” is a synthetic cannabinoid, also known as JWH-210 . It is part of the naphthoylindole family and acts as a potent cannabinoid agonist at both the CB1 and CB2 receptors .
Molecular Structure Analysis
The molecular structure of this compound has been identified using techniques such as liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, accurate mass spectrometry, and nuclear magnetic resonance spectroscopy .Scientific Research Applications
Identification and Quantitation in Illegal Products
A study by Nakajima et al. (2011) focused on the identification of compounds used as adulterants in herbal and drug-like products, including (4-Ethylnaphthalen-1-yl)-(5-hydroxy-1-pentylindol-3-yl)methanone, commonly known as JWH-210. This compound, along with others, was detected and quantified in commercial products, highlighting its presence in unregulated drug markets and the importance of analytical techniques for its identification (Nakajima et al., 2011).
Structural Elucidation in Seized Products
Denooz et al. (2013) reported on the structural and spectral elucidation of several cannabimimetic compounds found in Belgium, including JWH-210. The study utilized advanced techniques like liquid chromatography and mass spectrometry for structural analysis, contributing to forensic science's understanding of these compounds (Denooz et al., 2013).
Toxicokinetic Studies in Animal Models
Schaefer et al. (2017, 2019, 2020) conducted several studies on the distribution of JWH-210 after intravenous and pulmonary administration to pigs. These studies provided crucial insights into the compound's pharmacokinetic properties, distribution in organs, and potential postmortem concentration changes, which are valuable for forensic and toxicological analyses (Schaefer et al., 2017), (Schaefer et al., 2019), (Schaefer et al., 2020).
Metabolic Patterns in Animal Models
In another study by Schaefer et al. (2017), the metabolic patterns of JWH-210 were elucidated using pig urine analyzed by liquid chromatography and mass spectrometry. This study provided valuable data for understanding the metabolic fate of this compound, which can be helpful in cases involving intoxication or poisoning (Schaefer et al., 2017).
Pharmacokinetics in Pigs and Relevance for Human Toxicology
Research by Schaefer et al. (2016) explored the pharmacokinetics of JWH-210 in pigs, providing insights into the potential relevance of these findings for clinical and forensic toxicology in humans. The study employed liquid chromatography-tandem mass spectrometry for drug determination in serum, offering a basis for interpreting analytical results in misuse or poisoning cases (Schaefer et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(4-ethylnaphthalen-1-yl)-(5-hydroxy-1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-3-5-8-15-27-17-24(23-16-19(28)12-14-25(23)27)26(29)22-13-11-18(4-2)20-9-6-7-10-21(20)22/h6-7,9-14,16-17,28H,3-5,8,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBLEUDMHIXXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=C(C4=CC=CC=C43)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017822 | |
Record name | JWH-210 5-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylnaphthalen-1-yl)-(5-hydroxy-1-pentylindol-3-yl)methanone | |
CAS RN |
1427325-81-2 | |
Record name | JWH-210 5-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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